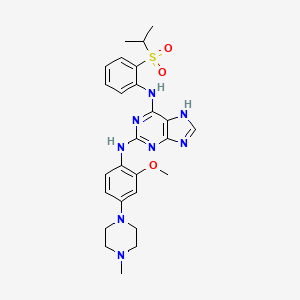
Dclk1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dclk1-IN-2 is a highly selective inhibitor of Doublecortin-like kinase 1 (DCLK1), a microtubule-associated protein kinase involved in neurogenesis and various human cancers. DCLK1 is known to regulate cell growth by modifying developmental pathways such as NOTCH and WNT. The compound this compound has been developed to target DCLK1 specifically, making it a valuable tool in cancer research and therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dclk1-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to achieve high yields and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dclk1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and selectivity.
Applications De Recherche Scientifique
Dclk1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of DCLK1 inhibitors.
Biology: Helps in understanding the role of DCLK1 in cellular processes and its interaction with other proteins.
Medicine: Potential therapeutic agent for treating cancers that overexpress DCLK1.
Industry: Used in the development of new drugs targeting DCLK1 and related pathways.
Mécanisme D'action
Dclk1-IN-2 exerts its effects by binding to the ATP-binding site of DCLK1, inducing a conformational change that inhibits its kinase activity. This prevents the phosphorylation of downstream targets involved in cell growth and survival pathways, such as NOTCH and WNT. By inhibiting DCLK1, this compound can reduce tumor growth and proliferation in cancers that overexpress this kinase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dclk1-IN-1: Another selective inhibitor of DCLK1 with a similar mechanism of action.
XMD8-92: A compound with a different scaffold but similar inhibitory activity against DCLK1.
LRRK2-IN-1: Although primarily targeting LRRK2, it shares structural similarities with Dclk1-IN-2.
Uniqueness
This compound is unique in its high selectivity and potency against DCLK1, making it a valuable tool for studying the specific role of this kinase in cancer and other diseases. Its ability to induce a conformational change in the ATP-binding site of DCLK1 sets it apart from other inhibitors, providing a distinct mechanism of action.
Propriétés
Formule moléculaire |
C26H32N8O3S |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-6-N-(2-propan-2-ylsulfonylphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C26H32N8O3S/c1-17(2)38(35,36)22-8-6-5-7-20(22)29-25-23-24(28-16-27-23)31-26(32-25)30-19-10-9-18(15-21(19)37-4)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H3,27,28,29,30,31,32) |
Clé InChI |
ILBZLLHFIMKVOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCN(CC5)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


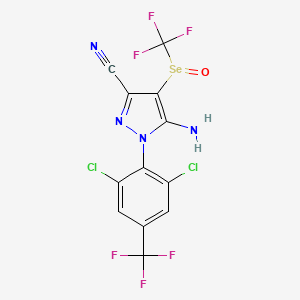
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
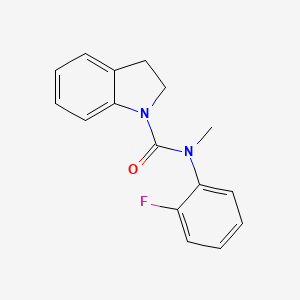
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)

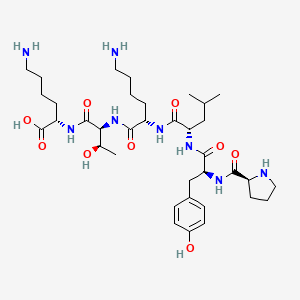
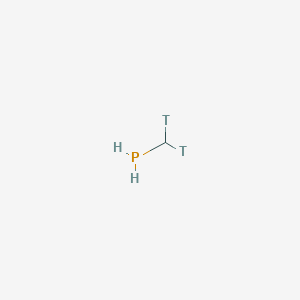
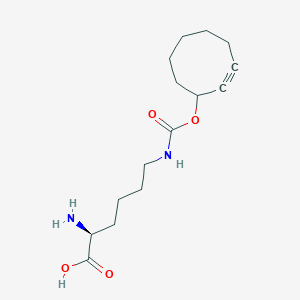
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

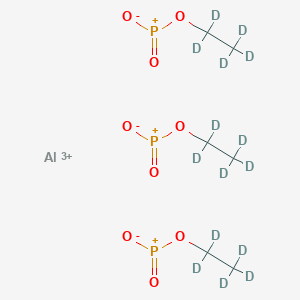


![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
